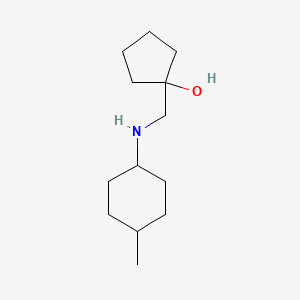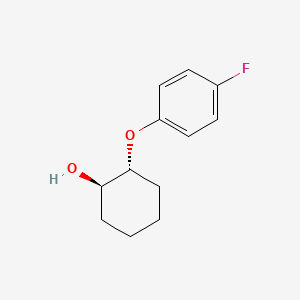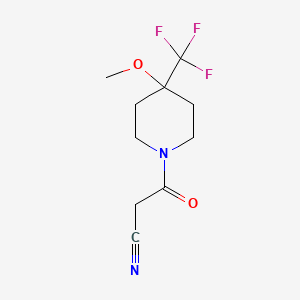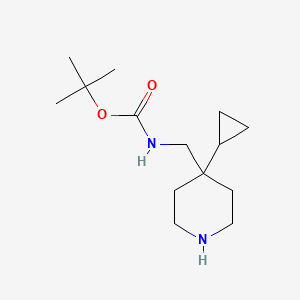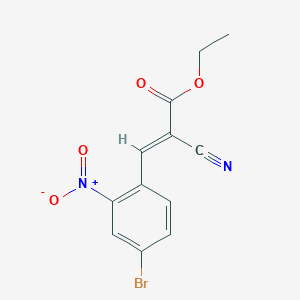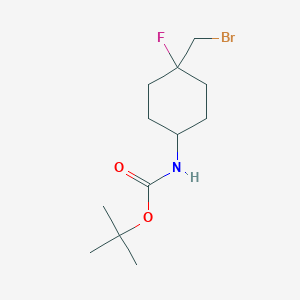
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to a cyclohexyl ring, along with a tert-butyl carbamate group. The unique structural features of this compound make it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the bromomethyl group: The bromomethyl group can be introduced via bromination of a suitable precursor, such as a methyl group on the cyclohexyl ring.
Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents like Selectfluor.
Carbamate formation: The tert-butyl carbamate group can be introduced by reacting the amine precursor with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or ketone derivative.
Wissenschaftliche Forschungsanwendungen
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action of Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand. The bromomethyl and fluorine groups can interact with specific amino acid residues in the active site of enzymes or binding sites of receptors, leading to inhibition or activation of their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rel-tert-butyl ((1s,4s)-4-(chloromethyl)-4-fluorocyclohexyl)carbamate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-chlorocyclohexyl)carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.
Rel-tert-butyl ((1s,4s)-4-(hydroxymethyl)-4-fluorocyclohexyl)carbamate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate is unique due to the presence of both bromomethyl and fluorine groups on the cyclohexyl ring. This combination of functional groups can lead to unique reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C12H21BrFNO2 |
|---|---|
Molekulargewicht |
310.20 g/mol |
IUPAC-Name |
tert-butyl N-[4-(bromomethyl)-4-fluorocyclohexyl]carbamate |
InChI |
InChI=1S/C12H21BrFNO2/c1-11(2,3)17-10(16)15-9-4-6-12(14,8-13)7-5-9/h9H,4-8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
QMALNSSJLMNOEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


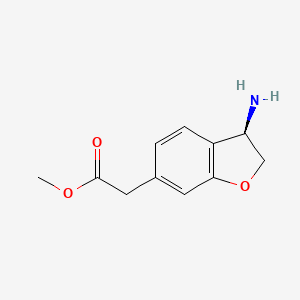
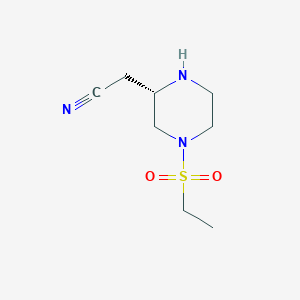

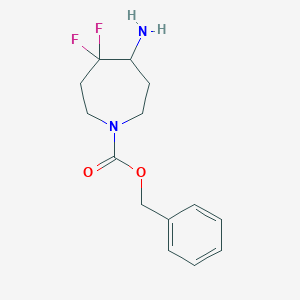


![N-(2-(Diethylamino)ethyl)-2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B13349933.png)
